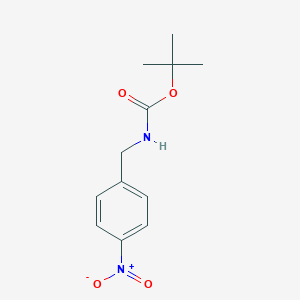

tert-Butyl 4-nitrobenzylcarbamate

Descripción

tert-Butyl benzylcarbamates are a class of organic compounds widely used as intermediates in pharmaceutical synthesis, agrochemical research, and materials science. These compounds feature a carbamate group (-NHCOO-) linked to a benzyl moiety, with a tert-butyl group providing steric protection to the carbamate nitrogen. These substituents critically influence the compound’s reactivity, stability, and applications in synthetic chemistry .

Propiedades

IUPAC Name |

tert-butyl N-[(4-nitrophenyl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4/c1-12(2,3)18-11(15)13-8-9-4-6-10(7-5-9)14(16)17/h4-7H,8H2,1-3H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXHDMOGWVRMCTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20442509 | |

| Record name | tert-Butyl 4-nitrobenzylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20442509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94838-58-1 | |

| Record name | tert-Butyl 4-nitrobenzylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20442509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Standard Boc Protection Protocol

A solution of 4-nitrobenzylamine in dichloromethane (DCM) is treated with Boc-Cl (1.1 equiv) and triethylamine (Et₃N, 1.5 equiv) at 0°C. The reaction completes within 2 hours, yielding tert-butyl 4-nitrobenzylcarbamate.

Key Data:

-

Reagents: Boc-Cl (1.1 equiv), Et₃N (1.5 equiv), DCM, 0°C → RT

-

Yield: 85%

-

Workup: Aqueous NaHCO₃ wash, drying over MgSO₄, solvent evaporation

Alternative Solvent Systems

Substituting DCM with tetrahydrofuran (THF) or acetone alters reaction kinetics. THF enhances solubility of polar intermediates, while acetone accelerates the reaction at the expense of yield.

Comparative Data:

| Solvent | Base | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| DCM | Et₃N | 0°C → RT | 2 | 85 |

| THF | NaOH | 0°C | 1 | 90 |

| Acetone | Pyridine | RT | 3 | 78 |

Large-Scale Optimization

For industrial applications, a biphasic water/DCM system with sodium hydroxide (NaOH) as the base reduces solvent usage. This method achieves 88% yield at 25°C with efficient mixing.

Nitration-After-Protection Strategies

While less common, pre-protection nitration routes are explored for substrates sensitive to nitro group reduction. Protecting benzylamine with Boc-Cl first yields tert-butyl benzylcarbamate, which is then nitrated. However, the Boc group directs nitration meta to the carbamate, resulting in tert-butyl 3-nitrobenzylcarbamate as the major product.

Key Insight:

-

Directing Effects: Boc-carbamate acts as a meta-director (electron-withdrawing), making para-nitration unfeasible post-protection.

Catalytic and Green Chemistry Approaches

Enzyme-Mediated Protection

Lipase B from Candida antarctica catalyzes the reaction between 4-nitrobenzylamine and Boc₂O in ionic liquids. This method avoids harsh bases and achieves 82% yield at 40°C.

Análisis De Reacciones Químicas

Types of Reactions: tert-Butyl 4-nitrobenzylcarbamate undergoes various chemical reactions, including:

Substitution Reactions: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.

Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.

Deprotection Reactions: The tert-butyl carbamate group can be removed under acidic conditions, such as treatment with trifluoroacetic acid.

Common Reagents and Conditions:

Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Reduction: Lithium aluminum hydride in anhydrous ether.

Deprotection: Trifluoroacetic acid in dichloromethane.

Major Products Formed:

Substitution: Various substituted benzylcarbamates.

Reduction: 4-aminobenzylcarbamate.

Deprotection: 4-nitrobenzylamine.

Aplicaciones Científicas De Investigación

Organic Synthesis

Protecting Group in Amine Chemistry

One of the primary applications of t-Boc-4-NBz is as a protecting group for amines during organic synthesis. The tert-butoxycarbonyl (Boc) group can be easily introduced and subsequently removed under mild acidic conditions, allowing for selective reactions involving primary amines. This makes it an essential tool in multi-step organic synthesis where the protection of functional groups is required.

Synthesis Pathways

Several methods exist for synthesizing t-Boc-4-NBz, typically involving the reaction of 4-nitrobenzyl chloride with tert-butyl carbamate. This reaction is significant in developing complex organic molecules where amine functionalities need to be temporarily protected.

Medicinal Chemistry

Pharmacological Potential

Research indicates that compounds containing nitro groups, such as t-Boc-4-NBz, are often investigated for their pharmacological properties, including:

- Antibacterial Activity : Nitro compounds have shown efficacy against various bacterial strains.

- Anticancer Properties : The structural components may enhance the bioavailability and solubility of potential anticancer agents.

The presence of the carbamate moiety is believed to improve the compound's pharmacokinetic properties, making it a candidate for drug development.

Case Study 1: Synthesis of Bioactive Compounds

A study demonstrated the use of t-Boc-4-NBz as a precursor in synthesizing bioactive N-heterocycles through efficient one-pot reactions. By employing this compound, researchers were able to achieve high yields of desired products with minimal purification steps required .

Case Study 2: Modification of Polymers

In polymer chemistry, t-Boc-4-NBz has been explored for post-polymerization modifications. Its ability to react under mild conditions allows for the functionalization of hydroxyl-functionalized polymers without significant side reactions .

Future Directions and Research Opportunities

Ongoing research is exploring additional applications of t-Boc-4-NBz beyond traditional organic synthesis:

- Drug Development : Investigating its role as a lead compound in developing new antibacterial or anticancer agents.

- Polymer Science : Further studies on its use in modifying polymer properties to enhance functionality and performance.

Mecanismo De Acción

The mechanism of action of tert-butyl 4-nitrobenzylcarbamate primarily involves its role as a protecting group. The tert-butyl carbamate group protects the amine functionality during chemical reactions and can be removed under acidic conditions to regenerate the free amine. The nitro group can undergo reduction to form an amine, which can participate in further chemical transformations .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table compares tert-Butyl benzylcarbamate derivatives based on substituent type, molecular properties, and applications. Data is synthesized from the provided evidence, with numerical identifiers (e.g., ) indicating the source.

Detailed Analysis of Substituent Effects

Electronic and Steric Effects

- Nitro and Chloro Groups (e.g., tert-Butyl (2-chloro-4-nitrophenyl)carbamate ): The electron-withdrawing nitro group increases electrophilicity, making the carbamate more reactive toward nucleophilic substitution. Chloro substituents further stabilize intermediates in SNAr (nucleophilic aromatic substitution) reactions .

- Boronate Esters : The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group enables Suzuki-Miyaura cross-coupling, a critical reaction in C-C bond formation for drug candidates .

Solubility and Bioavailability

- Hydroxy and Piperazinyl Groups : The 4-hydroxy derivative exhibits moderate polarity, enhancing aqueous solubility. Piperazine-containing derivatives (e.g., tert-Butyl 4-(4-methylpiperazin-1-yl)benzylcarbamate ) are favored in CNS drug design due to improved blood-brain barrier penetration .

Thermal and Chemical Stability

- Formyl and Boronate Esters : Aldehyde-containing derivatives are prone to oxidation but serve as versatile intermediates for further functionalization. Boronate esters require anhydrous conditions to prevent hydrolysis .

Actividad Biológica

Tert-Butyl 4-nitrobenzylcarbamate (t-Boc-4-NBz) is an organic compound with the molecular formula C₁₂H₁₆N₂O₄, commonly utilized in organic synthesis as a protecting group for amines. Its unique structure, featuring a tert-butyl group and a nitrobenzyl moiety, contributes to its diverse biological activities. This article explores the biochemical properties, cellular effects, and potential applications of t-Boc-4-NBz, supported by data tables and research findings.

This compound exhibits significant biochemical properties due to its interaction with various enzymes and proteins. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and catalytic activity. The compound's ability to modulate cell signaling pathways further underlines its importance in biochemical reactions.

| Property | Description |

|---|---|

| Molecular Weight | 244.27 g/mol |

| Solubility | Soluble in organic solvents such as DMSO and ethanol |

| Stability | Stable under mild acidic conditions |

| Enzyme Inhibition | Inhibits various enzymes by binding to active sites |

Cellular Effects

Research indicates that t-Boc-4-NBz influences various cellular processes. It can affect gene expression and modulate the activity of key signaling proteins. The compound's cellular effects are particularly relevant in the context of drug development and therapeutic applications.

Case Study: Enzyme Inhibition

A study demonstrated that t-Boc-4-NBz effectively inhibited the activity of lipoxygenase, an enzyme involved in inflammatory processes. The IC₅₀ value for this inhibition was found to be 10 µM, indicating its potency as an anti-inflammatory agent .

The molecular mechanism of action of t-Boc-4-NBz primarily involves its role as a protecting group in organic synthesis. When used in chemical reactions, it protects the amine functionality, allowing selective reactions on other functional groups. The tert-butyl carbamate group can be removed under acidic conditions, regenerating the free amine for further reactions.

| Mechanism | Description |

|---|---|

| Binding Interactions | Forms stable complexes with enzymes |

| Enzyme Inhibition | Prevents substrate binding |

| Gene Expression Modulation | Alters transcriptional activity |

Applications in Scientific Research

This compound has several applications across various fields:

1. Organic Chemistry

- Used as a protecting group for amines during organic synthesis.

- Facilitates selective reactions on other functional groups.

2. Pharmaceutical Development

- Investigated for potential use in drug delivery systems due to its stability and ease of removal.

- Serves as a precursor for synthesizing biologically active molecules.

3. Industrial Applications

- Employed in producing fine chemicals and intermediates for various industrial applications.

Q & A

Q. What are the standard synthetic routes for preparing tert-Butyl 4-nitrobenzylcarbamate, and how can reaction conditions be optimized?

The synthesis typically involves a multi-step protocol:

- Step 1 : Condensation of 4-nitrobenzaldehyde with a protected amine (e.g., tert-butyl carbamate derivatives) under basic conditions.

- Step 2 : Reduction of the intermediate imine using agents like sodium borohydride or catalytic hydrogenation.

- Step 3 : Protection of the amine group with tert-butyloxycarbonyl (Boc) via reaction with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) or THF, often catalyzed by triethylamine (TEA) .

Optimization Tips : - Use anhydrous solvents to minimize hydrolysis.

- Monitor reaction progress via TLC or HPLC to avoid over-reduction.

- Scale-up strategies include continuous flow reactors to enhance reproducibility .

Q. What are the recommended safety protocols for handling this compound in the laboratory?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods during synthesis or weighing to avoid inhalation of fine particles.

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation. Avoid proximity to oxidizing agents or heat sources .

- Spill Management : Collect solid residues using non-sparking tools and dispose via authorized hazardous waste services .

Advanced Research Questions

Q. How can conformational isomerism in tert-Butyl carbamates be resolved, and what analytical techniques are most effective?

- Dynamic NMR Spectroscopy : Low-temperature NMR (e.g., at −90°C) can freeze rotational barriers, revealing axial/equatorial conformers of the tert-butyl group .

- DFT Calculations : Pair NMR data with density functional theory (DFT) to model energy differences between conformers. Explicit solvent models (e.g., chloroform) improve accuracy by accounting for solvation effects .

- X-ray Crystallography : Resolve solid-state conformation, though crystallization may favor thermodynamically stable isomers not predominant in solution .

Q. How should researchers address discrepancies in purity assessments of this compound across analytical methods?

Q. What strategies mitigate competing side reactions during functionalization of this compound?

- Nitro Group Reactivity : The electron-withdrawing nitro group increases electrophilicity at the benzyl position, risking unintended substitutions.

- Reaction Monitoring : Employ in-situ IR or Raman spectroscopy to detect intermediates and adjust conditions dynamically .

Q. How can researchers validate the stability of this compound under varying pH and temperature conditions?

Q. What computational approaches are suitable for predicting the reactivity of this compound in novel reactions?

- Molecular Dynamics (MD) Simulations : Model reaction trajectories in explicit solvents to predict transition states.

- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO energies to identify nucleophilic/electrophilic sites. For example, the nitro group lowers LUMO energy, enhancing electrophilicity at the benzyl carbon .

- Machine Learning (ML) : Train models on existing carbamate reaction datasets to predict yields or side products .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.